molecular formula C7H7ClN4 B1626596 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 89239-18-9

7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1626596
CAS RN: 89239-18-9
M. Wt: 182.61 g/mol
InChI Key: UDAJKLRGHKQVTN-UHFFFAOYSA-N
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Description

7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine, also known as clofarabine, is a synthetic purine nucleoside analog that has been developed for cancer treatment. It has been approved by the US Food and Drug Administration (FDA) for the treatment of acute lymphoblastic leukemia (ALL) in children and young adults who have relapsed or are refractory to other treatments. Clofarabine is a promising drug due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Chemical Synthesis and Intermediate Uses

7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has been utilized as a starting material or intermediate in various chemical syntheses. For instance, it served as a precursor in the preparation of acyclo analogs of formycin A. The process involved reactions with methanol/hydrogen chloride, subsequent methylation, and reaction with N-bromosuccinimide, leading to the formation of specific pyrazolo[4,3-d]pyrimidine derivatives (Griengl & Günzl, 1984). Another study explored its transformation into 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating its potential as a versatile intermediate in the synthesis of pharmacologically active compounds (Ogurtsov & Rakitin, 2021).

Pharmacological and Biological Applications

Several derivatives of pyrazolo[4,3-d]pyrimidine have been investigated for their biological activities. For instance, novel pyrazolo[1,5-a]pyrimidine compounds exhibited antibacterial activity and showed interactions with plasma proteins, such as bovine serum albumin, indicating potential therapeutic applications (He et al., 2020). In another study, the reaction of a related compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, led to the formation of various pyrazolo[3,4-d]pyrimidine derivatives, some of which might possess pharmacological properties (Khutova et al., 2013).

Research in Heterocyclic Chemistry

The compound has also been a subject of interest in heterocyclic chemistry, contributing to the understanding of the synthesis and transformations of various heterocyclic systems. For example, it was involved in the synthesis of new pyrazolo[1,5-a]pyrimidines, providing insights into the chemistry of these heterocycles (Gad-Elkareem et al., 2007).

properties

IUPAC Name

7-chloro-1,3-dimethylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5-6(12(2)11-4)7(8)10-3-9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJKLRGHKQVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537363
Record name 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

89239-18-9
Record name 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org

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